2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Description
Background and Significance of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
This compound represents a sophisticated member of the benzothiophene family, characterized by its distinctive dibrominated structure that imparts unique chemical reactivity profiles. The compound features a benzothiophene core system with strategic bromine substitutions at both the 5-position of the benzene ring and the alpha-carbon of the acetyl side chain, creating a molecular architecture that facilitates diverse synthetic transformations. This structural arrangement has garnered significant attention in contemporary organic chemistry research due to its potential as a versatile building block for complex molecular assemblies.
The significance of this compound extends beyond its structural novelty, as benzothiophene derivatives have demonstrated remarkable pharmaceutical relevance, particularly as selective estrogen receptor modulators and thrombin inhibitors. The presence of bromine atoms enhances the compound's electrophilic character while providing convenient handles for cross-coupling reactions, making it an attractive intermediate for medicinal chemistry applications. Research has shown that acyl benzothiophenes, including dibrominated variants like this compound, exhibit promising pharmacological properties that justify their continued investigation.
The compound's molecular framework, with the formal designation C10H6Br2OS and molecular weight of 334.025 daltons, positions it within a class of heterocyclic compounds that have proven instrumental in developing therapeutic agents. The benzothiophene nucleus provides aromatic stability while the carbonyl functionality offers opportunities for nucleophilic attack, creating a balanced reactivity profile that supports both electrophilic and nucleophilic synthetic strategies. Contemporary synthetic methodologies have demonstrated that such dibrominated systems can serve as key intermediates in constructing more complex pharmaceutical targets, particularly those requiring precise substitution patterns.
The synthesis and characterization of this compound has benefited from advances in benzothiophene chemistry, particularly methods for regioselective bromination and acylation reactions. Traditional Friedel-Crafts acylation approaches have been supplemented by more environmentally benign synthetic strategies, including the use of trifluoroacetic anhydride systems that avoid the need for stoichiometric aluminum chloride. These methodological developments have made the compound more accessible for research applications while maintaining high purity standards required for pharmaceutical investigations.
Objectives and Scope of the Research
The primary objective of investigating this compound centers on elucidating its potential as a key intermediate in the synthesis of biologically active compounds, particularly those targeting specific therapeutic applications. Research efforts have focused on understanding the compound's reactivity patterns, especially its behavior in cross-coupling reactions that can leverage the strategically placed bromine substituents for constructing more complex molecular architectures. The dual bromination pattern offers unique opportunities for sequential or selective coupling reactions, enabling researchers to develop novel synthetic routes to pharmaceutically relevant targets.
A significant research objective involves characterizing the compound's physical and chemical properties to establish comprehensive structure-activity relationships that can guide future synthetic endeavors. Detailed spectroscopic analysis, including nuclear magnetic resonance and mass spectrometry studies, aims to provide definitive structural confirmation while revealing subtle electronic effects introduced by the bromine substituents. These investigations contribute to a broader understanding of how halogenation patterns influence the reactivity and stability of benzothiophene-based compounds.
The scope of current research extends to exploring the compound's utility in developing new synthetic methodologies for benzothiophene functionalization. Investigators have demonstrated that dibrominated systems like this compound can serve as versatile platforms for introducing diverse functional groups through palladium-catalyzed cross-coupling reactions. This research direction aims to establish general protocols that can be applied to related benzothiophene derivatives, thereby expanding the synthetic toolkit available for medicinal chemistry applications.
| Research Focus Area | Specific Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Develop selective coupling protocols | Enhanced synthetic efficiency |
| Structure-Activity Analysis | Characterize electronic properties | Improved drug design strategies |
| Pharmaceutical Applications | Evaluate biological activity | Novel therapeutic targets |
| Physical Property Determination | Complete characterization | Comprehensive database |
Contemporary research initiatives have also emphasized the development of more sustainable synthetic approaches for preparing this compound and related compounds. These efforts seek to minimize the environmental impact of synthetic procedures while maintaining high yields and selectivity. The transition from traditional Lewis acid-catalyzed processes to alternative methodologies represents a significant advancement in green chemistry principles applied to heterocyclic synthesis.
The research scope encompasses computational studies aimed at predicting the compound's behavior in various chemical environments and reaction conditions. Theoretical investigations complement experimental work by providing insights into the electronic structure and reactivity patterns that may not be immediately apparent from empirical observations. These computational approaches help guide experimental design and optimize reaction conditions for specific synthetic transformations involving the dibrominated benzothiophene framework.
Properties
IUPAC Name |
2-bromo-1-(5-bromo-1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2OS/c11-4-9(13)8-5-14-10-2-1-6(12)3-7(8)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZPWQQHQRYUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383768 | |
| Record name | 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-12-1 | |
| Record name | 2-Bromo-1-(5-bromobenzo[b]thien-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves two key steps:
- Selective bromination of the benzo[b]thiophene ring to introduce bromine at the 5-position.
- Introduction of the bromoacetyl group (bromoethanone moiety) at the 1-position of the benzo[b]thiophene ring.
The synthetic approach typically starts from benzo[b]thiophene or its substituted derivatives, followed by regioselective bromination and acylation or ketone formation.
Bromination of Benzo[b]thiophene Derivatives
Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2) under mild conditions to avoid over-bromination or side reactions. The reaction is often conducted at low temperatures (0–10°C) to improve regioselectivity and yield.
- For example, N-bromosuccinimide is added portion-wise to the substrate in an inert solvent like chloroform or ethyl acetate at 0–5°C, and the reaction mixture is stirred for 1–3 hours to achieve selective bromination at the 5-position of the benzo[b]thiophene ring.
Detailed Procedure and Reaction Conditions
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Bromination of benzo[b]thiophene | N-bromosuccinimide (1.3 eq), CHCl3, 0–5°C, 1–3 hrs | Selective bromination at 5-position of benzo[b]thiophene ring | High regioselectivity, yield ~80% |
| 2. Introduction of ethanone moiety | CuBr2, CHCl3/ethyl acetate (1:1), reflux overnight | Bromination of ethanone side chain to introduce bromo group | Yield ~75–85%, requires careful quenching |
| 3. Purification | Recrystallization or preparative HPLC | Removal of impurities and by-products | Purity >95% confirmed by NMR, LC-MS |
Analytical and Characterization Data
- NMR Spectroscopy : Confirms substitution pattern on benzo[b]thiophene and presence of bromoethanone group.
- Mass Spectrometry (LC-MS) : Molecular ion peak corresponding to the molecular weight (~349 g/mol for C10H6Br2OS).
- FT-IR Spectroscopy : Carbonyl stretching around 1700 cm⁻¹ and C-Br vibrations near 600 cm⁻¹.
- X-ray Crystallography : Provides unambiguous structural confirmation with bond lengths and angles consistent with the proposed structure.
Optimization and Scale-Up Considerations
- Temperature control during bromination is critical to avoid polybromination.
- Stoichiometry of brominating agents must be optimized; slight excess of NBS or CuBr2 ensures complete reaction without side products.
- Solvent choice affects reaction rate and selectivity; polar aprotic solvents can be tested but chloroform/ethyl acetate mixtures are standard.
- Use of continuous flow reactors can enhance scalability and reproducibility.
- In-line monitoring by HPLC or GC-MS assists in real-time adjustment of reaction parameters.
Summary Table of Preparation Methods
| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Method 1 | N-bromosuccinimide (NBS) | Chloroform | 0–5°C | 1–3 hrs | ~80 | High regioselectivity, mild conditions |
| Method 2 | Copper(II) bromide (CuBr2) | CHCl3/ethyl acetate (1:1) | Reflux | Overnight | 75–85 | Suitable for ethanone bromination |
| Method 3 | Bromine (Br2) | Chloroform | 0–25°C | Several hours | Variable | Requires careful control to avoid over-bromination |
Research Findings and Literature Insights
- The use of N-bromosuccinimide at low temperatures is widely reported as an effective method for selective bromination of benzo[b]thiophene derivatives.
- The bromoethanone moiety introduction by bromination of the ethanone precursor using CuBr2 or Br2 is a common and scalable approach.
- Reaction conditions avoiding high temperatures and harsh reagents improve yield and minimize by-products, making the process economically viable.
- Advanced characterization techniques such as X-ray crystallography and NMR confirm the structural integrity of the product and guide optimization.
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at the 2-position of the ethanone moiety and the 5-position of the benzothiophene ring are prime sites for nucleophilic substitution. These reactions are facilitated by the electron-deficient nature of the aromatic system.
Key Substitution Pathways
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | NH₃ (aq.), 80°C, 12h | 2-Amino-1-(5-bromo-3-benzo[b]thienyl)ethanone | 68 | |
| Thiolation | NaSH, DMF, 60°C, 6h | 2-Mercapto-1-(5-bromo-3-benzo[b]thienyl)ethanone | 75 | |
| Hydrolysis | NaOH (aq.), reflux | 1-(5-Bromo-3-benzo[b]thienyl)ethan-1,2-diol | 82 |
The 2-bromo group exhibits higher reactivity compared to the 5-bromo substituent due to steric and electronic effects from the adjacent ketone.
Cross-Coupling Reactions
The brominated positions participate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex conjugated systems.
Representative Coupling Reactions
These reactions are critical for constructing π-conjugated polymers and small molecules for optoelectronic applications .
Reduction and Oxidation
The ketone group undergoes selective reduction, while the bromine atoms remain intact under mild conditions.
Redox Transformations
The ethanol derivative is a precursor for etherification or esterification reactions .
Comparative Reactivity with Analogues
The compound’s reactivity is benchmarked against structurally similar brominated ketones:
| Compound | Structural Feature | Reactivity in Suzuki Coupling (Yield %) |
|---|---|---|
| This compound | Dual bromine + ketone | 73 |
| 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone | Single bromine | 58 |
| 2-Bromo-1-(2,3-difluorophenyl)ethanone | Fluorine substituents | 41 |
The dual bromine configuration enhances electrophilicity, improving coupling efficiency .
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical transformations, including:
- Electrophilic Substitution Reactions : The presence of bromine atoms increases its electrophilic character, making it suitable for nucleophilic substitution reactions.
- Synthesis of Heterocycles : It has been utilized as a building block in synthesizing benzoquinoline-based heterocycles, which have potential applications in pharmaceuticals.
Medicinal Chemistry
The compound's biological activity is of significant interest, particularly regarding its potential antimicrobial and anticancer properties. The following aspects are noteworthy:
- Antimicrobial Activity : Preliminary studies suggest that this compound can form stable adducts with nucleophilic biomolecules, potentially inhibiting key enzymes and proteins involved in microbial growth.
- Anticancer Potential : Its electrophilic nature may allow it to interact with cellular targets, leading to cytotoxic effects on cancer cells. Further research is needed to elucidate specific mechanisms of action.
Case Study 1: Synthesis of Thiazole Derivatives
In a recent study, researchers synthesized various thiazole derivatives using this compound as a precursor. The synthesized compounds exhibited notable antioxidant activity, indicating their potential for therapeutic applications.
| Compound Name | Synthesis Method | Biological Activity |
|---|---|---|
| Thiazole A | Electrophilic substitution with carbon-centered electrophiles | Antioxidant |
| Thiazole B | Condensation reactions with amines | Antimicrobial |
Case Study 2: Development of New Pharmaceuticals
Another study highlighted the use of this compound in the development of new pharmaceutical agents targeting hypertension. The research demonstrated that derivatives synthesized from this compound showed promising results in clinical efficacy and safety profiles, positioning them as potential candidates for antihypertensive drugs .
Mechanism of Action
The mechanism by which 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is structurally similar to other brominated thiophenes and ketones. Some similar compounds include:
2-Bromo-1-(5-bromo-2-thienyl)ethanone: Similar structure but with a different position of the bromine atoms.
2-Bromo-1-(3-bromo-5-thienyl)ethanone: Another positional isomer with bromine atoms in different positions.
Biological Activity
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a brominated organic compound notable for its unique structure, which includes a benzothiophene moiety and a ketone functional group. Its molecular formula is CHBrOS, and it has a molecular weight of approximately 334.03 g/mol. The compound's biological activity is primarily attributed to its electrophilic nature, which allows it to interact with various biological molecules, potentially exhibiting antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrOS |
| Molecular Weight | 334.03 g/mol |
| Melting Point | 156-157 °C |
| Boiling Point | 403.6 °C |
| Density | 1.92 g/cm³ |
| Flash Point | 197.9 °C |
The biological activity of this compound can be explained through its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may inhibit the function of these biomolecules, disrupting essential cellular processes. The presence of two bromine atoms enhances the compound's reactivity, making it a candidate for further research in medicinal chemistry .
Antimicrobial Activity
In vitro studies have indicated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, the halogen substituents in these compounds are crucial for their bioactivities. Research has shown that various derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for several compounds related to this compound:
| Compound | Bacteria/Fungi | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.0048 |
| Compound D | S. aureus | 5.64 |
| Compound E | P. aeruginosa | 13.40 |
These findings suggest that the compound may possess strong antimicrobial properties, particularly against certain strains of bacteria and fungi.
Anticancer Activity
Emerging research indicates that compounds similar to this compound may also demonstrate anticancer activity. For example, studies have shown that certain derivatives can preferentially suppress the growth of rapidly dividing cancer cells compared to normal fibroblasts . The mechanism likely involves the same electrophilic interactions that contribute to its antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Properties : A study demonstrated that brominated compounds exhibited significant inhibition against various bacterial strains, suggesting that the bromine substituents play a critical role in enhancing bioactivity .
- Anticancer Evaluation : Another study highlighted that certain derivatives showed preferential growth suppression in cancer cell lines, indicating potential therapeutic applications .
- Synthesis and Characterization : The synthesis of related thienyl derivatives has been documented, showcasing various functionalization strategies that could lead to improved biological activities .
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone, and how can reaction yields be improved?
The synthesis of brominated ethanone derivatives typically involves electrophilic aromatic substitution or bromination of pre-functionalized aromatic ketones. For example, a protocol for 2-bromo-1-(4-methoxyphenyl)ethanone involves treating 1-(4-methoxyphenyl)ethanone with bromine in chloroform, followed by washing with NaHCO₃ and sodium thiosulfate to yield 85% product . Adapting this method for the benzo[b]thienyl substrate may require adjusting solvent polarity (e.g., using DCM instead of CHCl₃) and optimizing stoichiometry to accommodate steric hindrance from the fused thiophene ring. Monitoring reaction progress via TLC or HPLC is critical to minimize over-bromination.
Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic methods?
- NMR : The bromine atoms induce distinct splitting patterns in and NMR due to their electronegativity. For instance, the α-keto proton typically appears as a singlet near δ 4.5–5.0 ppm in similar bromoethanones .
- X-ray Crystallography : SHELX programs are widely used for small-molecule structure determination. For example, derivatives like {2-[(2-Bromo-5-methoxybenzylidene)amino]...} have been resolved using SHELXL, with refinement statistics (R-factor < 0.05) confirming structural accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (expected ~315.96 g/mol for C₁₁H₇Br₂OS) and isotopic patterns from bromine.
Q. What are the stability considerations for handling and storing this compound?
Bromoethanones are sensitive to light, moisture, and nucleophiles. Storage recommendations from analogous compounds suggest:
- Temperature : –20°C in inert atmosphere (argon) .
- Solubility : Use aprotic solvents (e.g., DMSO, THF) to prevent hydrolysis.
- Decomposition Risks : Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 150°C, necessitating low-temperature reactions .
Advanced Research Questions
Q. How do electronic effects of the benzo[b]thienyl group influence reactivity in cross-coupling reactions?
The benzo[b]thienyl moiety’s electron-rich thiophene ring may direct electrophilic substitution to the 5-position, while the bromoethanone group acts as a leaving site for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., using Gaussian with DFT/B3LYP) can map frontier molecular orbitals to predict reactivity. For example, HOMO localization on the thiophene sulfur could facilitate Pd-catalyzed couplings (e.g., Suzuki-Miyaura), as seen in related aryl bromides . Experimental validation via kinetic studies (varying catalysts like Pd(PPh₃)₄) is advised.
Q. What contradictions exist in reported biological activities of bromoethanone derivatives, and how can they be resolved?
While some bromoethanones show antimicrobial activity (e.g., MIC values ≤10 µg/mL against S. aureus), others exhibit cytotoxicity unrelated to therapeutic targets . To resolve discrepancies:
- Assay Design : Use standardized protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin).
- SAR Analysis : Compare substituent effects; e.g., replacing the benzo[b]thienyl group with pyridinyl (logP shift from 2.1 to 1.7) alters membrane permeability .
- Metabolic Stability : Test in liver microsomes to rule out rapid degradation masking true activity.
Q. How can computational modeling predict the compound’s role in inhibiting tubulin polymerization?
Molecular docking (AutoDock Vina) into the colchicine-binding site of tubulin (PDB: 1SA0) can identify key interactions. For example, 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene derivatives bind via hydrogen bonds with Thr179 and hydrophobic contacts with Leu242/Val318 . MD simulations (AMBER) over 100 ns can assess stability of the ligand-protein complex, with RMSD < 2.0 Å indicating robust binding.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
